molecular formula C15H26N2O4 B2625770 2-Morpholinoethyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate CAS No. 2034344-10-8

2-Morpholinoethyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate

Cat. No.: B2625770
CAS No.: 2034344-10-8
M. Wt: 298.383
InChI Key: PQWTYLLHHHZBBI-UHFFFAOYSA-N
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Description

2-Morpholinoethyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a morpholine ring, a cyclopropylmethoxy group, and a pyrrolidine carboxylate moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholinoethyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihalide.

    Introduction of the Cyclopropylmethoxy Group: This step involves the alkylation of the pyrrolidine ring with cyclopropylmethanol under basic conditions.

    Attachment of the Morpholinoethyl Group: The final step includes the reaction of the intermediate with morpholine and an appropriate esterification reagent to form the desired carboxylate ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Morpholinoethyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2-Morpholinoethyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or cardiovascular conditions.

    Biology: The compound may serve as a probe in biochemical assays to study enzyme activity or receptor binding.

    Materials Science: It can be incorporated into polymers or other materials to enhance their mechanical or thermal properties.

Mechanism of Action

The mechanism by which 2-Morpholinoethyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The morpholine and pyrrolidine rings can facilitate binding to biological macromolecules, while the cyclopropylmethoxy group may enhance lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

  • 2-Morpholinoethyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxamide
  • 2-Morpholinoethyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate hydrochloride

Uniqueness

Compared to similar compounds, this compound may offer unique advantages such as improved stability, enhanced biological activity, or better pharmacokinetic properties

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-morpholin-4-ylethyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O4/c18-15(20-10-7-16-5-8-19-9-6-16)17-4-3-14(11-17)21-12-13-1-2-13/h13-14H,1-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQWTYLLHHHZBBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2CCN(C2)C(=O)OCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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